(1-Phenylcyclobutyl) 3,5-dinitrobenzoate
Description
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, characterized by a phenyl-substituted cyclobutyl group as the ester moiety. The 3,5-dinitrobenzoyl group is notable for its electron-withdrawing nitro substituents, which enhance reactivity in acyl transfer reactions and influence intermolecular interactions such as hydrogen bonding and π-π stacking. These properties make 3,5-dinitrobenzoate derivatives valuable in organic synthesis, chromatography, and materials science .
Properties
CAS No. |
18592-80-8 |
|---|---|
Molecular Formula |
C17H14N2O6 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(1-phenylcyclobutyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
InChI Key |
MFGITMZHASGRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production methods for (1-Phenylcyclobutyl) 3,5-dinitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.
Major Products Formed
Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: 3,5-diaminobenzoate derivatives.
Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.
Scientific Research Applications
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds :
- Ethyl 3,5-dinitrobenzoate (CAS 618-71-3): Ethyl ester with a melting point of 94–95°C, used in synthetic chemistry as an acylating agent .
- Methyl 3,5-dinitrobenzoate (CAS 2702-58-1): Methyl ester employed in esterification reactions to introduce the 3,5-dinitrobenzoyl group .
- γ-Chloropropyl p-nitrobenzoate: A mono-nitrobenzoate derivative with a para-nitro group, boiling point 168.5–169.5°C .
Structural Differences :
- Nitro Group Position : The 3,5-dinitrobenzoate group (meta-dinitro) exhibits stronger electron-withdrawing effects compared to para-nitrobenzoates (e.g., γ-chloropropyl p-nitrobenzoate). This enhances electrophilicity and influences hydrogen-bonding patterns .
Physical and Chemical Properties
Observations :
- The meta-dinitro substitution in ethyl 3,5-dinitrobenzoate results in a higher melting point (94–95°C) compared to para-nitro analogs, likely due to improved crystal packing via nitro group interactions .
- Bulky ester groups (e.g., phenylcyclobutyl) may further elevate melting points by restricting molecular mobility, though experimental data is needed for confirmation.
Chromatographic Performance
- Chiral Resolution : 3,5-Dinitrobenzoate derivatives are critical in chiral stationary phases due to their strong dipole moments and hydrogen-bonding capacity. For example, 3,5-dinitrobenzoate-functionalized columns show higher chiral selectivity compared to 4-nitrobenzoate analogs .
- Retention Behavior : Solute retention increases with the polarity of the ester group in the order: hexadecyl ether < acetate < benzoate < 3,5-dinitrobenzoate. The meta-dinitro group maximizes retention and selectivity .
Hydrogen Bonding and Crystal Engineering
The 3,5-dinitrobenzoate group participates in directional hydrogen bonds, as per Etter’s graph set analysis. This facilitates predictable crystal packing, which is exploited in materials science for designing co-crystals and supramolecular assemblies. For example, nitro-oxygen atoms often act as hydrogen bond acceptors, forming robust networks that stabilize crystal structures .
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